(Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide
Description
(Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a nitro group, and two methyl-substituted phenyl rings, making it a molecule of interest in various chemical research fields.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-4-3-5-16(8-12)20-18(22)15(11-19)9-14-7-6-13(2)17(10-14)21(23)24/h3-10H,1-2H3,(H,20,22)/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZNUXMXTYTUFX-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-nitrobenzaldehyde and 3-methylaniline.
Formation of the Enamide: The key step involves the formation of the enamide through a condensation reaction between the aldehyde and the aniline derivative in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Cyano Group: Formation of the corresponding primary amine.
Electrophilic Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in mechanistic studies to understand the behavior of enamides in various chemical reactions.
Biology and Medicine
Pharmacological Research: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Drug Development: Used as a scaffold for the design and synthesis of new pharmaceutical compounds.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Agriculture: Explored for use in the synthesis of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide depends on its specific application. In pharmacological research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The presence of functional groups like the cyano and nitro groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(4-nitrophenyl)-N-phenylprop-2-enamide: Similar structure but lacks the methyl groups.
(Z)-2-cyano-3-(4-methylphenyl)-N-(3-methylphenyl)prop-2-enamide: Similar structure but lacks the nitro group.
Uniqueness
The unique combination of the cyano, nitro, and methyl groups in (Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
